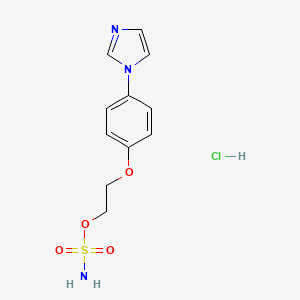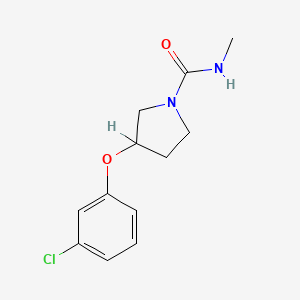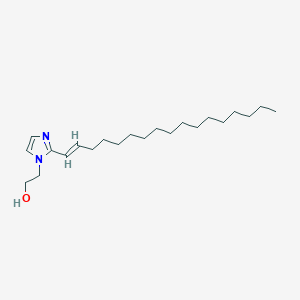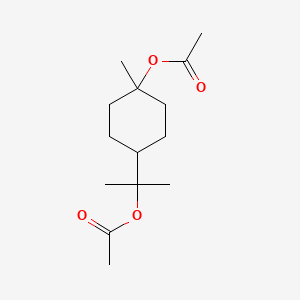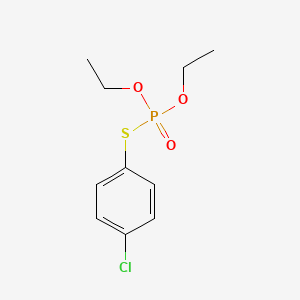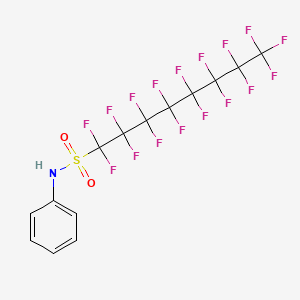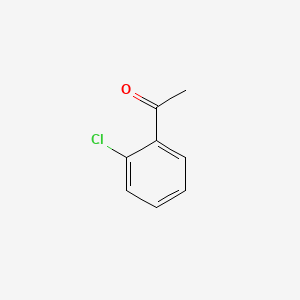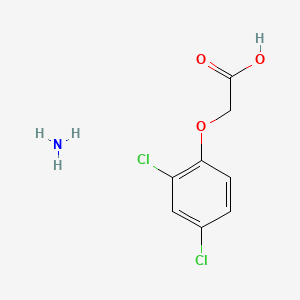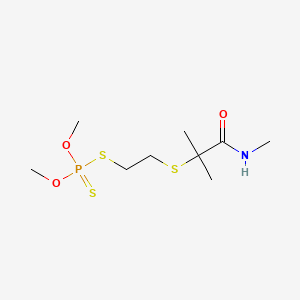
Arbaclofen hydrochloride
Übersicht
Beschreibung
Arbaclofen, also known as STX209, is the R-enantiomer of baclofen . It is believed to be a selective gamma-amino butyric acid type B receptor agonist . It has been investigated as a treatment for autism spectrum disorder and fragile X syndrome in randomized, double blind, placebo controlled trials . It has also been investigated as a treatment for spasticity due to multiple sclerosis and spinal cord injury .
Molecular Structure Analysis
The chemical formula of Arbaclofen is C10H12ClNO2 . Its molecular weight is 213.661 . The structure of Arbaclofen has been resolved from powder diffraction data .
Physical And Chemical Properties Analysis
Arbaclofen has a molecular weight of 213.661 and a chemical formula of C10H12ClNO2 . Unfortunately, the specific physical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.
Wissenschaftliche Forschungsanwendungen
Arbaclofen Hydrochloride: Scientific Research Applications: Arbaclofen hydrochloride, also known as ®-Baclofen hydrochloride, is a compound with several unique applications in scientific research. Below are detailed sections focusing on different fields of application:
Treatment of Spasticity in Multiple Sclerosis (MS)
Arbaclofen extended-release tablets have been studied for their efficacy in treating spasticity related to MS. Clinical trials have shown that arbaclofen can significantly improve spasticity symptoms in MS patients, offering a potential therapeutic option for managing this condition .
Improving Social Function
Research has also explored the potential of arbaclofen in improving social function, particularly in the context of autism spectrum disorders (ASD). The AIMS2TRIALS-Clinical Trial 1 is a Phase II randomized clinical trial investigating whether arbaclofen can enhance social functioning over a 16-week period compared to a placebo .
Safety and Tolerability Profiles
In addition to its therapeutic effects, studies have also focused on the safety and tolerability profiles of arbaclofen. This is crucial for determining the feasibility of long-term treatment with this compound, especially for chronic conditions like MS .
GABA B Receptor Specificity
Arbaclofen exhibits a high specificity for the GABA B receptor, which is believed to be responsible for its therapeutic effects. This specificity is significantly greater than that of its S-enantiomer, making it a more potent option for targeting these receptors .
Double-Blind Clinical Studies
The efficacy of arbaclofen has been evaluated through rigorous double-blind clinical studies, ensuring unbiased results and reliable data on its effectiveness and safety profile .
Wirkmechanismus
Arbaclofen hydrochloride, also known as ®-Baclofen hydrochloride, is a compound that has been investigated for its potential therapeutic effects in several neurological and psychiatric disorders . Here we will discuss its mechanism of action, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Arbaclofen is believed to be a selective gamma-amino butyric acid type B (GABA-B) receptor agonist . The primary targets of Arbaclofen are the GABA-B receptor subunit 1 and GABA-B receptor subunit 2 . These receptors are metabotropic receptors widely distributed throughout the central nervous system .
Mode of Action
Arbaclofen acts upstream of the mGluR5 receptor to increase inhibitory neurotransmission . It enhances the activity of GABA-B receptors, which have inhibitory effects on neuronal excitability and neurotransmitter release .
Biochemical Pathways
The main action of Arbaclofen is to enhance the activity of GABA-B receptors . These receptors are involved in various physiological processes, including learning and memory, motor control, pain modulation, and regulation of mood and anxiety .
Pharmacokinetics
Arbaclofen can be absorbed throughout the intestine by both passive and active mechanisms via the monocarboxylate type 1 transporter . It can also be absorbed in the lower small intestine and the colon, allowing for the development of sustained release formulations . More than 80% of R-baclofen is renally eliminated unchanged .
Result of Action
Arbaclofen has been investigated for its potential therapeutic effects in several neurological and psychiatric disorders, including autism spectrum disorder, fragile X syndrome, and schizophrenia .
Action Environment
The action of Arbaclofen can be influenced by various environmental factors. For instance, its absorption can be affected by the physiological state of the gastrointestinal tract . Furthermore, its elimination can be influenced by renal function, as a significant proportion of the drug is renally eliminated .
Eigenschaften
IUPAC Name |
(3R)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNUVYYLMCMHLU-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213112 | |
| Record name | Arbaclofen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arbaclofen hydrochloride | |
CAS RN |
63701-55-3 | |
| Record name | Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63701-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arbaclofen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063701553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arbaclofen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARBACLOFEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8703929ITD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)

